1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine
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Overview
Description
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine is an organic compound with the molecular formula C21H44N2O2 . It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine involves several steps. One common method includes the reaction of hexadecylamine with methyl isocyanate under controlled conditions to form the desired piperazine derivative. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity .
Chemical Reactions Analysis
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding cell signaling pathways.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Hexadecyl-4-methyl-1,4-dioxo-1lambda~5~,4lambda~5~-piperazine can be compared with other piperazine derivatives such as:
1-Methyl-4-(4-piperidinyl)piperazine: Known for its use as a reagent and building block in synthetic applications.
2-(1,1-Dioxo-1H-1lambda(6)-1,2-benzisothiazol-3-ylamino)-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester: Used in early discovery research.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
82394-54-5 |
---|---|
Molecular Formula |
C21H44N2O2 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1-hexadecyl-4-methyl-1,4-dioxidopiperazine-1,4-diium |
InChI |
InChI=1S/C21H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(25)20-18-22(2,24)19-21-23/h3-21H2,1-2H3 |
InChI Key |
NAVMFMFYSBJCFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1(CC[N+](CC1)(C)[O-])[O-] |
Origin of Product |
United States |
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